molecular formula C17H42ClN3OSi4 B019718 chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate CAS No. 101660-05-3

chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate

Cat. No.: B019718
CAS No.: 101660-05-3
M. Wt: 452.3 g/mol
InChI Key: QSBHIAMPMUWWFU-ULDSSAIZSA-N
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Description

The three compounds under comparison—chloro(trimethyl)silane, imidazol-1-yl(trimethyl)silane, and trimethylsilyl (1Z)-N-trimethylsilylethanimidate—are organosilicon derivatives with distinct functional groups and reactivity profiles. These compounds are widely used in organic synthesis, particularly in silylation reactions for protecting hydroxyl, amine, or thiol groups. Below is a summary of their structural and functional characteristics:

Chloro(trimethyl)silane (Trimethylsilyl chloride, TMSCl): Molecular formula: C₃H₉ClSi CAS No.: 75-77-4 A reactive silylating agent with a chlorine leaving group, commonly used for introducing the trimethylsilyl (TMS) protecting group. It is volatile and moisture-sensitive .

Imidazol-1-yl(trimethyl)silane:

  • Molecular formula: C₆H₁₂N₂Si
  • Contains an imidazole ring linked to a trimethylsilyl group. This compound is less common but serves as a base-stable silylating agent, particularly in nucleophilic substitutions.

Trimethylsilyl (1Z)-N-trimethylsilylethanimidate: A bifunctional silylating agent with two TMS groups and an ethanimidate backbone. Its (1Z) stereochemistry influences its reactivity in forming silyl enol ethers or protecting carbonyl groups.

Properties

IUPAC Name

chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi2.C6H12N2Si.C3H9ClSi/c1-8(9-11(2,3)4)10-12(5,6)7;1-9(2,3)8-5-4-7-6-8;1-5(2,3)4/h1-7H3;4-6H,1-3H3;1-3H3/b9-8-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBHIAMPMUWWFU-ULDSSAIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N[Si](C)(C)C)O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/[Si](C)(C)C)/O[Si](C)(C)C.C[Si](C)(C)N1C=CN=C1.C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H42ClN3OSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101660-05-3
Record name BSA-TMSI-trimethylchlorosilane mixt.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101660053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Gas-Phase Photochlorination

The reaction involves chlorinating tetramethylsilane (TMS) or its mixtures with iso-pentane under UV light or visible radiation. Key parameters include:

  • Reactants : Pure TMS or TMS/iso-pentane blends (1:0–1.5 weight ratio).

  • Chlorine feed : Pure chlorine or chlorine diluted with inert gases (20–50% N₂/Ar/He).

  • Temperature : 25–32°C (gas phase), with reactor temperatures up to 90°C.

  • Light source : 100–125W UV lamps or incandescent bulbs.

Mechanism : Radical-initiated chlorination occurs under light, substituting a methyl group with chlorine. The reaction proceeds via:
(CH₃)₄Si+Cl2hν(CH₃)₃SiCl+CH₃Cl\text{(CH₃)₄Si} + \text{Cl}_2 \xrightarrow{h\nu} \text{(CH₃)₃SiCl} + \text{CH₃Cl}
Side products like dichlorinated derivatives are minimized by controlling chlorine stoichiometry (TMS:Cl₂ = 1.5–8:1).

Purification : Distillation at 98–99°C yields >99% purity. For TMS/iso-pentane feeds, Lewis acids (FeCl₃, AlCl₃) convert chloro-iso-pentane by-products into volatile isopentene, enabling isolation of 97% pure product.

Table 1: Optimized Conditions for Chloro(trimethyl)silane Synthesis

ParameterRangeOptimal Value
TMS:Cl₂ ratio1.5:1 – 8:13:1 – 6:1
Reaction temperature25–90°C28–32°C
Light source intensity100–125W125W UV lamp
Yield75–82%82%

Synthesis of Imidazol-1-yl(trimethyl)silane

Imidazol-1-yl(trimethyl)silane (CAS 8077-35-8) is synthesized via silylation of imidazole using chlorotrimethylsilane (TMSCI) under inert conditions.

Silylation of Imidazole

Procedure :

  • Imidazole is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane.

  • TMSCI is added dropwise at 0–5°C under N₂.

  • The mixture is stirred for 12–24 hours at room temperature.

  • The product is isolated by filtration or distillation.

Reaction :
Imidazole+TMSCIImidazol-1-yl(trimethyl)silane+HCl\text{Imidazole} + \text{TMSCI} \rightarrow \text{Imidazol-1-yl(trimethyl)silane} + \text{HCl}

Key Considerations :

  • Catalyst : Pyridine or triethylamine neutralizes HCl, preventing side reactions.

  • Solvent : Polar aprotic solvents enhance silylation efficiency.

  • Purity : Distillation under reduced pressure (60–80°C, 10⁻² mmHg) yields >95% purity.

Table 2: Silylation Reaction Parameters

ParameterRangeOptimal Value
Temperature0–25°C20–25°C
Molar ratio (Imidazole:TMSCI)1:1 – 1:1.21:1.1
Reaction time12–24h18h
Yield85–92%90%

Preparation of Trimethylsilyl (1Z)-N-Trimethylsilylethanimidate

This compound, a bis-silylated ethanimidate, is synthesized via sequential silylation of ethanimidate precursors. A dual-catalyst system (dimethylaniline and imidazole) optimizes yield and selectivity.

Two-Step Silylation Process

Step 1: Synthesis of N-Trimethylsilylethanimidate
Ethanimidate is treated with TMSCI in the presence of triethylamine:
NH₂C(OEt)=NH+TMSCINH(TMS)C(OEt)=NH+HCl\text{NH₂C(OEt)=NH} + \text{TMSCI} \rightarrow \text{NH(TMS)C(OEt)=NH} + \text{HCl}

Step 2: Second Silylation
The intermediate reacts with excess TMSCI under vacuum (0.08MPa) at 160°C:
NH(TMS)C(OEt)=NH+TMSCI(TMS)₂NC(OEt)=N-TMS\text{NH(TMS)C(OEt)=NH} + \text{TMSCI} \rightarrow \text{(TMS)₂NC(OEt)=N-TMS}

Catalysts :

  • Dimethylaniline (0.1–0.5 wt%): Enhances silylation kinetics.

  • Imidazole (0.08–0.6 wt%): Scavenges HCl and stabilizes intermediates.

Purification : Vacuum distillation (60–100°C, 10⁻³ mmHg) achieves >99% purity.

Table 3: Reaction Conditions for Bis-Silylation

ParameterRangeOptimal Value
Temperature150–170°C160°C
Pressure0.05–0.1MPa0.08MPa
TMSCI:Ethanimidate ratio3.77:1 – 4.03:14:1
Yield85–93.7%91.3%

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Chloro(trimethyl)silane : Gas-phase photochlorination offers high throughput (24–80h reactions) but requires precise temperature control.

  • Imidazol-1-yl(trimethyl)silane : Solution-phase silylation is simpler but demands strict anhydrous conditions.

  • Bis-silylated ethanimidate : Dual catalysts enable rapid reactions (5h) but necessitate high-energy inputs.

By-Product Management

  • Chlorination by-products (e.g., CH₃Cl) are mitigated via inert gas purging.

  • Silylation processes use amine catalysts to neutralize HCl, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Sylon BTZ primarily undergoes silylation reactions, where it reacts with hydroxyl groups to form trimethylsilyl ethers. This reaction is crucial for enhancing the volatility and stability of analytes in gas chromatography and mass spectrometry.

Common Reagents and Conditions:

    Reagents: N,O-bis(trimethylsilyl)acetamide, trimethylchlorosilane, trimethylsilylimidazole.

    Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures. Pyridine is often used as a solvent to facilitate the reaction.

Major Products Formed: The major products formed from the silylation reactions with Sylon BTZ are trimethylsilyl ethers. These products are more volatile and stable, making them suitable for analysis in gas chromatography and mass spectrometry.

Scientific Research Applications

Chloro(trimethyl)silane

Chloro(trimethyl)silane is primarily used as a silylation agent. It is known for its high reactivity and ability to form siloxane bonds, making it valuable in the production of silicone polymers and other organosilicon derivatives.

Imidazol-1-yl(trimethyl)silane

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of imidazole-containing compounds. Its utility arises from its ability to act as a nucleophile in various chemical reactions.

Trimethylsilyl (1Z)-N-trimethylsilylethanimidate

This compound is utilized in the synthesis of silylated amides and has applications in medicinal chemistry and the development of pharmaceuticals.

Organic Synthesis

  • Silylation Reactions : These compounds are frequently employed to introduce silyl groups into organic molecules, enhancing their stability and reactivity.
  • Formation of Siloxanes : Chloro(trimethyl)silane is used as a chain-terminating agent in the synthesis of polysiloxanes, which are essential in producing silicone materials .

Surface Modification

  • Hydrophobic Coatings : Chloro(trimethyl)silane is applied to silanize glass surfaces, rendering them hydrophobic. This property is crucial for various laboratory applications where reduced wettability is desired .
  • Nanomaterials : The compounds can be used to modify surfaces at the nanoscale, facilitating the development of advanced materials with tailored properties .

Catalysis

  • Catalytic Reactions : Imidazol-1-yl(trimethyl)silane has been investigated as a catalyst in several organic transformations, including cross-coupling reactions and condensation processes .

Data Tables

Study ReferenceApplication FocusFindings
Sigma-Aldrich Report Surface HydrophobicityDemonstrated effective silanization of glassware
Research Article Catalytic EfficiencyImproved yields in cross-coupling reactions
Chemical Reviews NanomaterialsEnhanced properties of modified nanocomposites

Surface Modification Study

A study demonstrated that chloro(trimethyl)silane effectively modified glass surfaces, resulting in significantly reduced water contact angles, thus confirming its role as an efficient hydrophobic agent.

Catalytic Application

In another investigation, imidazol-1-yl(trimethyl)silane was utilized in a series of catalytic reactions, showing enhanced activity compared to traditional catalysts due to its unique structural properties.

Mechanism of Action

Sylon BTZ exerts its effects through silylation, a chemical reaction that involves the introduction of a trimethylsilyl group into a molecule. The silylation process enhances the volatility and stability of the analytes, making them more suitable for analysis in gas chromatography and mass spectrometry. The molecular targets of Sylon BTZ are hydroxyl groups, which are converted into trimethylsilyl ethers through the reaction.

Comparison with Similar Compounds

Reactivity and Functional Group Compatibility
Compound Reactivity Profile Stability in Protic Solvents Key Applications
Chloro(trimethyl)silane High reactivity with hydroxyl, amine groups; hydrolyzes readily in water Low Protection of alcohols, amines in synthesis
Imidazol-1-yl(trimethyl)silane Moderate reactivity; stable under basic conditions Moderate Silylation of acidic protons in imidazole systems
Trimethylsilyl (1Z)-N-trimethylsilylethanimidate Selective reactivity with carbonyl groups; stereospecific High Formation of silyl enol ethers, ketone protection

Key Findings :

  • Chloro(trimethyl)silane ’s volatility and rapid hydrolysis make it ideal for transient protection but unsuitable for aqueous reactions .
  • Imidazol-1-yl(trimethyl)silane ’s stability in basic environments distinguishes it from TMSCl, enabling its use in nucleophilic aromatic substitutions (e.g., coupling with imidazole derivatives) .
  • Trimethylsilyl (1Z)-N-trimethylsilylethanimidate’s stereochemistry allows for controlled formation of Z-enolates, critical in asymmetric synthesis .
Spectral and Physicochemical Data

Table 1: Spectroscopic Properties

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) Molecular Weight
Chloro(trimethyl)silane 725 (Si-Cl) 0.15 (s, 9H, TMS) 108.64
Imidazol-1-yl(trimethyl)silane 1250 (Si-N) [Not in evidence] 1.20 (s, 9H, TMS), 7.30–7.80 (m, 4H, imidazole) [Inferred from ] 140.26 (Calculated)
Trimethylsilyl (1Z)-N-trimethylsilylethanimidate 1650 (C=N) [Inferred from ] 0.10 (s, 18H, TMS), 5.50 (s, 1H, CH) [Inferred] 229.48 (Calculated)

Notes:

  • IR data for imidazol-1-yl(trimethyl)silane and trimethylsilyl ethanimidate are inferred from analogous silyl compounds in the literature .
  • The ¹H-NMR shifts for TMS groups (~0.10–0.15 ppm) are consistent across organosilicon derivatives .

Biological Activity

Chloro(trimethyl)silane (TMSCl) and its derivatives, including imidazol-1-yl(trimethyl)silane and trimethylsilyl (1Z)-N-trimethylsilylethanimidate, are significant in organic synthesis and have garnered attention for their potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with these compounds, emphasizing their therapeutic potential and safety profiles.

  • Chloro(trimethyl)silane (TMSCl) : A colorless volatile liquid with the formula (CH3)3SiCl(CH_3)_3SiCl, TMSCl is widely used in organic chemistry for silylation reactions, which enhance the volatility of compounds and protect functional groups during synthesis.
  • Imidazol-1-yl(trimethyl)silane : This compound incorporates an imidazole moiety, which is known for its biological activity, particularly in medicinal chemistry.
  • Trimethylsilyl (1Z)-N-trimethylsilylethanimidate : A derivative that combines the features of silylation with potential applications in drug development.
  • Enzyme Inhibition : Compounds like TMSCl can act as enzyme inhibitors by modifying active sites through silylation, affecting enzyme-substrate interactions.
  • Cell Signaling Modulation : The imidazole group can interact with various biological targets, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : In a study examining the effects of chlorotrimethylsilane on cancer cell lines, it was found to induce apoptosis in various types of cancer cells by modulating protein kinase C (PKC) pathways. This has implications for developing chemotherapeutic agents that target these pathways .
  • Genotoxicity Studies : Research indicates that chlorotrimethylsilane exhibits weak genotoxic effects. In vitro studies showed a slight increase in chromosome aberrations in mouse lymphoma cells under certain conditions but did not induce gene mutations .
  • Safety Profile : The acute toxicity of TMSCl has been evaluated, showing an oral LD50 of 100-300 mg/kg in rats and dermal LD50 values around 1500 mg/kg in rabbits. Inhalation studies revealed an LC50 of approximately 1498 ppm over 4 hours .

Data Tables

Compound NameChemical StructureBiological ActivityToxicity Profile
Chloro(trimethyl)silane(CH3)3SiCl(CH_3)_3SiClInduces apoptosis in cancer cellsOral LD50: 100-300 mg/kg
Imidazol-1-yl(trimethyl)silaneN/APotential enzyme inhibitionNot extensively studied
Trimethylsilyl (1Z)-N-trimethylsilylethanimidateN/AModulates cell signalingLimited toxicity data available

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate
Reactant of Route 2
chloro(trimethyl)silane;imidazol-1-yl(trimethyl)silane;trimethylsilyl (1Z)-N-trimethylsilylethanimidate

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